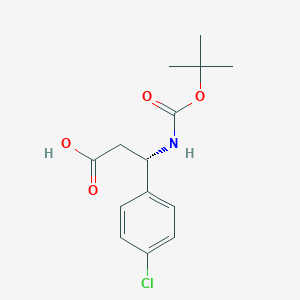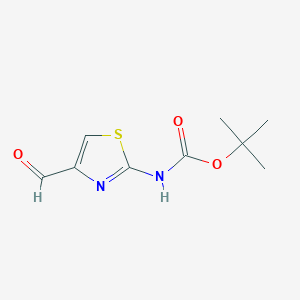
4-(2-Aminoethyl)thiomorpholine
Descripción general
Descripción
4-(2-Aminoethyl)thiomorpholine, also known as 2-Thiomorpholinoethanamine, is a chemical compound with the molecular formula C6H14N2S and a molecular weight of 146.25 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of 4-(2-Aminoethyl)thiomorpholine involves the reaction of hexachlorocyclotriphosphazene with 4-(2-aminoethyl) morpholine, a primary amine, in the presence of Trimethylamine in THF .Molecular Structure Analysis
The molecular structure of 4-(2-Aminoethyl)thiomorpholine is represented by the linear formula C6H14N2S . The exact mass of the molecule is 146.08800 .Chemical Reactions Analysis
4-(2-Aminoethyl)thiomorpholine is commonly used as a reducing agent and can participate in a variety of organic synthesis reactions .Physical And Chemical Properties Analysis
4-(2-Aminoethyl)thiomorpholine has a density of 1.057g/cm3 and a boiling point of 243ºC at 760mmHg . The molecule has a flash point of 100.8ºC .Aplicaciones Científicas De Investigación
Proteomics Research
4-(2-Aminoethyl)thiomorpholine: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound can be used as a reagent in the preparation of protein samples or as a buffer component during electrophoresis and chromatography to ensure the stability and solubility of proteins during analysis .
Molecular Synthesis
In synthetic chemistry, 4-(2-Aminoethyl)thiomorpholine serves as a building block for the synthesis of more complex molecules. Its presence in a reaction can introduce a thiomorpholine moiety into target molecules, which can be pivotal for the development of new pharmaceuticals or materials .
Biochemical Modulation
Researchers use this compound to modulate biochemical pathways. By interacting with enzymes or receptors, 4-(2-Aminoethyl)thiomorpholine can alter physiological processes, which is crucial for understanding disease mechanisms and developing therapeutic strategies .
Drug Development
Due to its structural properties, 4-(2-Aminoethyl)thiomorpholine is a candidate for drug development, especially for neurological disorders. It can cross the blood-brain barrier and potentially serve as a scaffold for designing central nervous system (CNS) drugs .
Material Science
In material science, 4-(2-Aminoethyl)thiomorpholine can be used to modify the surface properties of materials. This can enhance the interaction between biological molecules and surfaces, which is beneficial for creating biosensors or medical implants .
Analytical Chemistry
As an analytical reagent, 4-(2-Aminoethyl)thiomorpholine can be involved in the development of new analytical methods for detecting or quantifying biological substances, providing greater sensitivity and specificity in various assays .
Agricultural Chemistry
In agriculture, compounds like 4-(2-Aminoethyl)thiomorpholine can be used to create new pesticides or herbicides. Its unique structure could interact with specific targets in pests or weeds, leading to more effective crop protection methods .
Environmental Science
This compound may also find applications in environmental science, particularly in the bioremediation of pollutants. Its chemical properties could be harnessed to break down or neutralize harmful substances in the environment .
Safety and Hazards
4-(2-Aminoethyl)thiomorpholine is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause specific target organ toxicity upon single exposure (Category 3) . It is harmful if inhaled, in contact with skin, or if swallowed . Safety measures include wearing protective clothing and using the substance only in a well-ventilated area .
Propiedades
IUPAC Name |
2-thiomorpholin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2S/c7-1-2-8-3-5-9-6-4-8/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBVBAVBXVSHER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378280 | |
| Record name | 4-(2-Aminoethyl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)thiomorpholine | |
CAS RN |
53515-36-9 | |
| Record name | 4-(2-Aminoethyl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(thiomorpholin-4-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide](/img/structure/B112660.png)






![6-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B112674.png)





